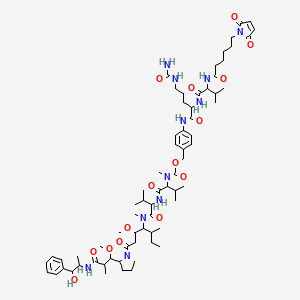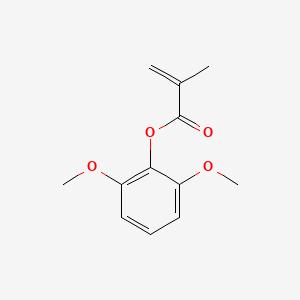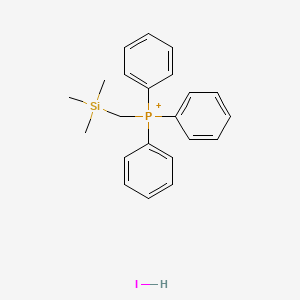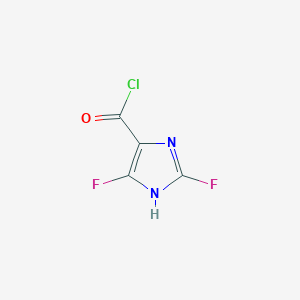
2,5-difluoro-1H-imidazole-4-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoro-1H-imidazole-5-carbonyl chloride is a fluorinated imidazole derivative Imidazoles are a class of heterocyclic compounds containing nitrogen atoms in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-1H-imidazole-5-carbonyl chloride typically involves the fluorination of imidazole derivatives. One common method includes the reaction of 2,4-difluoroimidazole with thionyl chloride (SOCl₂) under controlled conditions to introduce the carbonyl chloride group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 2,4-Difluoro-1H-imidazole-5-carbonyl chloride may involve large-scale fluorination processes using specialized equipment to handle the reactive intermediates and ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-1H-imidazole-5-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the imidazole ring.
Coupling reactions: It can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base (e.g., triethylamine) can facilitate the substitution reaction.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include 2,4-difluoro-1H-imidazole derivatives with various substituents replacing the carbonyl chloride group.
Oxidation and reduction: Products vary depending on the specific reaction conditions and reagents used, leading to different oxidation states of the imidazole ring.
Scientific Research Applications
2,4-Difluoro-1H-imidazole-5-carbonyl chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials with enhanced chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-1H-imidazole-5-carbonyl chloride involves its interaction with molecular targets through its reactive carbonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The fluorine atoms enhance the compound’s ability to penetrate biological membranes and increase its overall reactivity.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoro-1H-imidazole: Lacks the carbonyl chloride group, resulting in different reactivity and applications.
1H-Imidazole-5-carbonyl chloride: Does not contain fluorine atoms, leading to lower reactivity and different chemical properties.
2,4-Dichloro-1H-imidazole-5-carbonyl chloride:
Uniqueness
2,4-Difluoro-1H-imidazole-5-carbonyl chloride is unique due to the presence of both fluorine atoms and the carbonyl chloride group. This combination enhances its reactivity and potential for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
89676-64-2 |
|---|---|
Molecular Formula |
C4HClF2N2O |
Molecular Weight |
166.51 g/mol |
IUPAC Name |
2,5-difluoro-1H-imidazole-4-carbonyl chloride |
InChI |
InChI=1S/C4HClF2N2O/c5-2(10)1-3(6)9-4(7)8-1/h(H,8,9) |
InChI Key |
BFWNCTNQVVAPIF-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NC(=N1)F)F)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


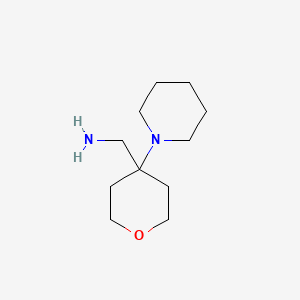

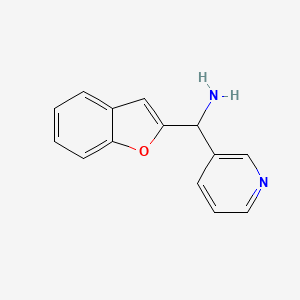
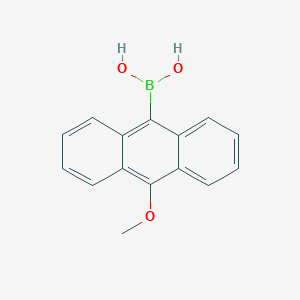
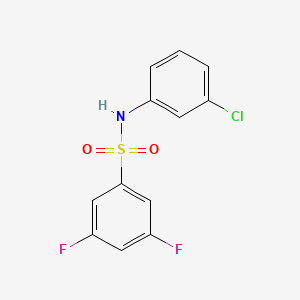

![7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thieno[3,4-d]pyrimidin-4(3H)-one](/img/structure/B12816504.png)
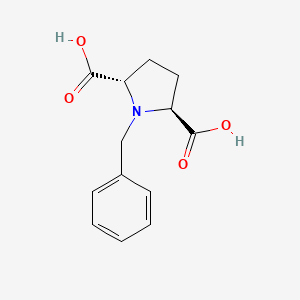
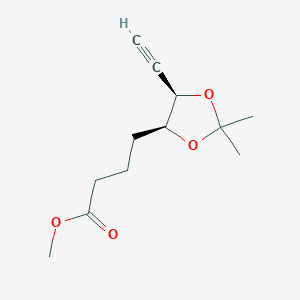
![Rel-S-((1R,4S)-bicyclo[2.2.1]heptan-2-yl) ethanethioate](/img/structure/B12816529.png)
